Cas no 2172171-06-9 (2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane)

2,2-Diethyl-4-(4-methoxyphenyl)-1,3-oxazinane is a specialized heterocyclic compound featuring an oxazinane core substituted with diethyl and 4-methoxyphenyl groups. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the methoxyphenyl moiety enhances its potential as an intermediate for bioactive molecules, particularly in the development of CNS-targeting compounds. The diethyl groups contribute to increased lipophilicity, which may improve membrane permeability. Its rigid oxazinane scaffold offers stability, facilitating further functionalization. This compound is particularly suited for applications requiring precise molecular frameworks, such as ligand design or medicinal chemistry studies. Proper handling and storage under inert conditions are recommended to maintain stability.
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane structure
2172171-06-9 structure
Product Name:2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane
CAS No:2172171-06-9
MF:C15H23NO2
MW:249.34862446785
CID:6320644
PubChem ID:165507032
Update Time:2025-05-28

2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane Chemical and Physical Properties

Names and Identifiers

    • 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane
    • EN300-1278511
    • 2172171-06-9
    • Inchi: 1S/C15H23NO2/c1-4-15(5-2)16-14(10-11-18-15)12-6-8-13(17-3)9-7-12/h6-9,14,16H,4-5,10-11H2,1-3H3
    • InChI Key: DWJADEQZUQZVQG-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C=CC(=CC=2)OC)NC1(CC)CC

Computed Properties

  • Exact Mass: 249.172878976g/mol
  • Monoisotopic Mass: 249.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.5Ų

2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane Pricemore >>

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2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane Related Literature

Additional information on 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane

Recent Advances in the Study of 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane (CAS: 2172171-06-9)

The compound 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane (CAS: 2172171-06-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane serves as a versatile scaffold for the development of CNS-active compounds, particularly those targeting neurotransmitter systems. The methoxyphenyl moiety appears to contribute significantly to the compound's ability to cross the blood-brain barrier, while the oxazinane ring system provides structural stability.

In terms of synthetic methodology, advances have been made in the efficient production of 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane. A team from MIT reported a novel catalytic asymmetric synthesis approach in 2024 that achieves >95% enantiomeric excess, addressing previous challenges with racemic mixtures. This breakthrough has important implications for the development of chiral pharmaceuticals using this compound as a building block.

Pharmacological investigations have revealed promising neuroprotective properties associated with 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane. Preclinical studies in animal models of neurodegenerative diseases showed significant reduction in oxidative stress markers and improved cognitive function at doses of 10-50 mg/kg. The compound appears to modulate multiple pathways simultaneously, including Nrf2 activation and inhibition of pro-inflammatory cytokines.

From a safety perspective, recent toxicology studies indicate that 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane has a favorable profile with high LD50 values in rodent models (>2000 mg/kg acute oral toxicity) and no observed genotoxicity in standard assays. However, some metabolic studies suggest the need for careful evaluation of potential drug-drug interactions, as the compound appears to be a moderate CYP3A4 inhibitor.

Looking forward, several pharmaceutical companies have included derivatives of 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane in their development pipelines, particularly for neurological indications. The compound's versatility as a synthetic intermediate continues to drive innovation in medicinal chemistry, with recent patent applications covering novel analogs with improved pharmacokinetic properties.

In conclusion, 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane represents an important chemical entity with multiple applications in drug discovery and development. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic potential across various disease areas.

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